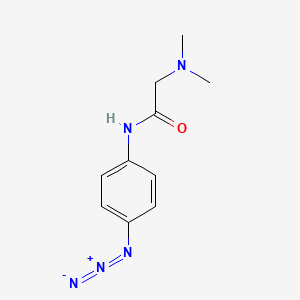![molecular formula C13H12N2O3 B14192980 [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid CAS No. 848137-31-5](/img/structure/B14192980.png)
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 7-(dimethylamino)-4-oxoquinoline with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-4,7-dione derivatives.
Reduction: Formation of 7-(dimethylamino)-4-hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Similar structure but lacks the dimethylamino group, resulting in different chemical properties and biological activities.
7-Hydroxyquinoline: Contains a hydroxyl group instead of a dimethylamino group, leading to different reactivity and applications.
4-Chloroquinoline:
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
848137-31-5 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-[7-(dimethylamino)-4-oxoquinolin-3-ylidene]acetic acid |
InChI |
InChI=1S/C13H12N2O3/c1-15(2)9-3-4-10-11(6-9)14-7-8(13(10)18)5-12(16)17/h3-7H,1-2H3,(H,16,17) |
InChI Key |
CZYMQXVKBVLBKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C(=CC(=O)O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)
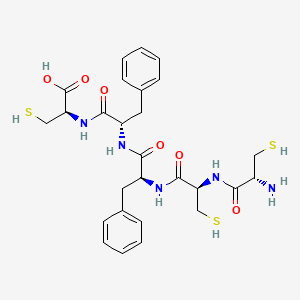
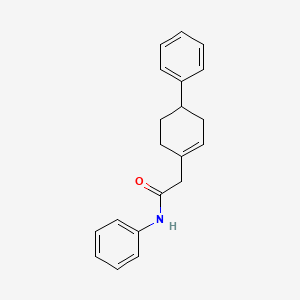

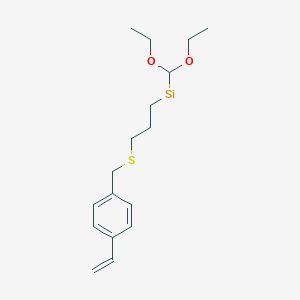
![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)
![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)
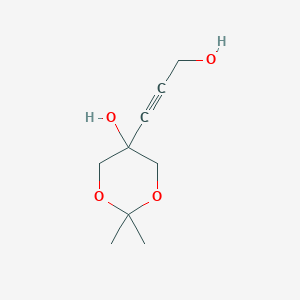
![N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14192957.png)
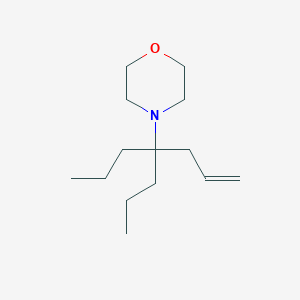
![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)
